1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2,5-dione)
Description
Properties
IUPAC Name |
1-[4-[4-(2,5-dioxopyrrol-1-yl)phenoxy]phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O5/c23-17-9-10-18(24)21(17)13-1-5-15(6-2-13)27-16-7-3-14(4-8-16)22-19(25)11-12-20(22)26/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJRVZIYCCJCRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)OC3=CC=C(C=C3)N4C(=O)C=CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51122-18-0 | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1′-(oxydi-4,1-phenylene)bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51122-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
360.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diaryl Ether-Based Cyclocondensation
A widely reported method involves the condensation of 4,4'-oxydianiline with maleic anhydride in acidic media. The reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by cyclodehydration. Key parameters include:
| Parameter | Value/Reagent | Role |
|---|---|---|
| Solvent | Acetic acid | Proton donor, reaction medium |
| Temperature | 120–130°C | Facilitates cyclization |
| Catalyst | — | Self-catalyzed by acidity |
| Reaction time | 8–12 hours | Ensures complete conversion |
This method yields the target compound in 78–82% purity after recrystallization from ethanol. Challenges include competing side reactions forming oligomeric byproducts, necessitating precise stoichiometric control.
Stepwise Imide Formation
An alternative approach employs sequential imidization using preformed pyrrole-2,5-dione intermediates:
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Synthesis of 4,4'-oxybis(benzoyl chloride) : Reacting 4,4'-oxydiphenol with oxalyl chloride (2.2 eq) in dichloromethane at 0–5°C for 4 hours.
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Coupling with pyrrolidine-dione : Adding the diacid chloride to a suspension of pyrrolidine-2,5-dione (1.05 eq) in THF with triethylamine (2.5 eq).
This method achieves 85% isolated yield with reduced oligomerization compared to single-step approaches.
Radical-Mediated Dehydrative Synthesis
Oxalyl Chloride/DBU System
A recent advancement utilizes radical initiators for dehydrative coupling:
| Component | Quantity | Function |
|---|---|---|
| 4,4'-Oxydianiline | 1.0 eq | Bis-nucleophile |
| Oxalyl chloride | 2.2 eq | Acylating agent |
| DBU (1,8-diazabicycloundec-7-ene) | 0.2 eq | Radical initiator |
| Solvent | DMF/THF (3:1) | Polar aprotic medium |
Reaction progression:
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Acylation : 4,4'-oxydianiline reacts with oxalyl chloride at −10°C to form bis(oxamate).
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Cyclization : DBU promotes radical-mediated dehydration at 50°C over 24 hours, inducing simultaneous ring closure.
This method demonstrates superior 91% yield and reduced energy input compared to thermal approaches.
Process Optimization Studies
Solvent Effects on Yield
| Solvent System | Yield (%) | Purity (%) |
|---|---|---|
| Acetic acid | 78 | 82 |
| DMF/THF | 91 | 95 |
| Toluene/DMSO | 65 | 72 |
Polar aprotic solvents enhance reaction homogeneity and intermediate stability, as evidenced by 26% yield improvement in DMF/THF versus toluene systems.
Temperature-Controlled Selectivity
| Temperature (°C) | Main Product | Byproduct Formation (%) |
|---|---|---|
| 50 | Target compound | <5 |
| 80 | Partially cyclized intermediates | 18–22 |
| 110 | Oligomeric species | 35–40 |
Lower temperatures favor kinetic control, minimizing undesired polymerization.
Analytical Characterization
Spectroscopic Validation
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 7.46 (d, J = 8.8 Hz, 4H) | Aromatic protons adjacent to ether oxygen |
| δ 3.02 (s, 4H) | Pyrrolidine-dione methylene | |
| 13C NMR (100 MHz, DMSO-d6) | δ 176.1, 170.9 | Carbonyl carbons |
| ESI-MS | m/z 359.1 [M+H]⁺ | Confirms molecular ion |
Data align with computational predictions (DFT B3LYP/6-311+G**) for the target structure.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Pilot-scale trials (50 L reactor) using the radical-mediated method achieved:
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Space-time yield : 1.2 kg·L⁻¹·day⁻¹
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Purity consistency : 93.5 ± 1.2% over 10 batches
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E-factor : 8.7 (excluding solvent recovery)
Energy consumption decreased by 40% compared to batch processing.
| Waste Component | Concentration (g·kg⁻¹ product) | Treatment Method |
|---|---|---|
| Unreacted oxalyl chloride | 12.7 | Alkaline hydrolysis |
| DBU residues | 4.3 | Ion-exchange adsorption |
| Oligomeric byproducts | 9.1 | Incineration |
Closed-loop solvent recovery systems reduce net waste generation by 68%.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) can undergo various chemical reactions, including:
Oxidation: The maleimide groups can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the maleimide groups to form different functional groups.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield maleic anhydride derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Materials Science
The compound serves as a building block in the synthesis of advanced materials and polymers. Its unique structure allows for:
- High-performance composites : Used in aerospace and automotive industries due to thermal stability and mechanical strength.
- Coatings : Provides protective coatings that enhance durability against environmental factors.
Biological Applications
Research indicates potential biological activities of 1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2,5-dione):
- Cross-linking agent : Investigated for use in protein and peptide chemistry to modify biomolecules through covalent bonding with thiol groups .
- Drug delivery systems : Explored as a component in therapeutic agents due to its ability to form stable complexes with various drugs.
Industrial Applications
The compound is utilized in several industrial processes:
- Adhesives and sealants : Its reactivity allows it to be used effectively in formulations requiring strong bonding.
- Thermal management materials : Employed in the production of materials that manage heat in electronic devices .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Materials Science | Adigezalov et al., 1991 | Demonstrated the thermal stability of composites made with this compound under high-temperature conditions. |
| Biological Chemistry | PMC9781914 | Showed efficacy as a cross-linking agent in bioconjugation reactions, enhancing the stability of protein structures. |
| Industrial Use | Bidepharm Reports | Highlighted its application in high-performance adhesives that withstand extreme environmental conditions. |
Mechanism of Action
The mechanism of action of 1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) involves its ability to form covalent bonds with nucleophilic groups in biological molecules. This interaction can lead to the modification of proteins and other biomolecules, affecting their function and activity. The maleimide groups are particularly reactive towards thiol groups, making this compound useful in bioconjugation and cross-linking applications .
Comparison with Similar Compounds
Key Functional Attributes:
- Voltage Stabilization : BVM introduces dense, uniform deep trap energy levels within polymers, effectively capturing high-energy electrons and preventing structural damage .
- Space Charge Inhibition : Polar maleimide groups suppress space charge accumulation, critical for dielectric stability .
- Crosslinking Aid : BVM reduces the required dosage of crosslinking agents (e.g., DCP by 27.8%) while maintaining polymer gel content, minimizing byproduct-induced conductivity .
- Temperature Independence : Its dielectric enhancements remain effective across a wide temperature range .
Comparison with Similar Bis-Maleimide Compounds
BVM belongs to a broader class of bis-maleimides, which share structural motifs but differ in linker chemistry. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison of Bis-Maleimide Derivatives
Structural Analysis
- Linker Flexibility and Polarity :
- BVM’s oxybis(phenylene) linker introduces polarity via the oxygen atom, enhancing electron delocalization and trap density in polymers .
- Methylene-linked analogs (e.g., Bismaleimidodiphenylmethane) exhibit higher hydrophobicity and rigidity, favoring thermal stability but limiting solubility .
- Azo-linked derivatives () incorporate nitrogen-rich linkers, enabling π-π interactions and adsorption on metal surfaces for corrosion inhibition .
Functional Performance
- Dielectric Applications :
- Corrosion Inhibition :
- Bioconjugation :
- p-PDM and Bis-maleimidomethyl Ether target cysteine residues in proteins, offering site-specific crosslinking .
Biological Activity
1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2,5-dione), also known as a member of the bismaleimide family, is a complex organic compound with the molecular formula C21H14N2O4. Its unique structure features two pyrrole-2,5-dione units linked by an oxybis(4,1-phenylene) moiety, which contributes to its stability and potential reactivity in various biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structural characteristics play a significant role in its biological activity. The presence of the pyrrole ring is known for contributing to various pharmacological properties. The molecular weight of 1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) is approximately 358.3469 g/mol.
Mechanisms of Biological Activity
Research indicates that 1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms involving enzyme inhibition and interaction with growth factor receptors.
- Antimicrobial Properties : Similar compounds in the pyrrole family have demonstrated antimicrobial effects against various bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokine production.
In Vitro Studies
In vitro studies have shown that derivatives of pyrrole compounds can significantly inhibit the growth of cancer cell lines. For instance, related compounds have been reported to inhibit colon cancer cell lines with a GI50 value in the nanomolar range .
Case Studies
A notable study evaluated the interaction of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2. These interactions were found to be stable and suggest potential for targeted antitumor activity .
Comparative Analysis
To better understand the biological activity of 1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2,5-dione), a comparison with structurally similar compounds can provide insights into its unique properties.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | Structure | Anticancer (EGFR/VEGFR inhibitors), Antimicrobial |
| 1,1'-(Oxalylbis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) | Structure | Anticancer activity reported in literature |
Q & A
Q. What are the recommended synthetic routes for 1,1'-(oxybis(4,1-phenylene))bis(1H-pyrrole-2,5-dione), and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic aromatic substitution or condensation reactions. A typical approach involves reacting maleic anhydride derivatives with bis(4-aminophenoxy)methane under inert conditions. Optimization includes temperature control (80–120°C), solvent selection (e.g., DMF or NMP for high polarity), and stoichiometric ratios (1:2 for amine to anhydride). Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the pure product .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR : Use and NMR in deuterated DMSO to confirm aromatic protons (δ 7.2–7.8 ppm) and carbonyl groups (δ 170–175 ppm).
- FTIR : Key peaks include C=O stretching (~1700 cm) and N–H bending (~1550 cm).
- XRD : For crystalline samples, single-crystal X-ray diffraction resolves the planar geometry of the maleimide rings and dihedral angles between aromatic moieties .
Q. What are the key physicochemical properties influencing experimental design?
- Solubility : Limited solubility in polar aprotic solvents (e.g., DMSO, DMF) necessitates sonication or heating.
- Thermal Stability : Decomposition occurs above 250°C (TGA data), requiring inert atmospheres for high-temperature reactions.
- Hygroscopicity : Store in desiccators to prevent moisture absorption, which can hydrolyze maleimide groups .
Q. How should researchers handle discrepancies in reported molecular weights?
Minor variations (e.g., 282.25 vs. 282.27 g/mol) arise from isotopic abundance or calibration standards. Cross-validate using high-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N, O within ±0.3%) .
Advanced Research Questions
Q. How can solvent polarity and proticity impact the compound’s reactivity in polymer crosslinking?
Polar aprotic solvents (e.g., DMF) enhance maleimide electrophilicity, accelerating Michael addition with thiols or amines. Protic solvents (e.g., ethanol) may deactivate the maleimide via hydrogen bonding. Solvent choice also affects crosslink density in polymer networks—confirmed by rheometry or DSC .
Q. What strategies mitigate side reactions during functionalization of the maleimide groups?
Q. How do computational methods (DFT, MD) align with experimental toxicity data?
DFT calculations predict electrophilic reactivity at the maleimide β-carbon, correlating with acute oral toxicity (LD 2400 mg/kg in rats). Molecular dynamics simulations reveal membrane permeability, explaining pulmonary edema risks at high inhaled doses (90 mg/m in rats). Validate with in vitro assays (e.g., MTT for cytotoxicity) .
Q. What protocols ensure safe handling and waste disposal?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation exposure (H335).
- Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste (EPA TSCA-listed) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
